molecular formula C27H27NO5S B12144294 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12144294
M. Wt: 477.6 g/mol
InChI Key: VKBBGJMHCVSPOI-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a central dihydropyrrol-2-one scaffold. Key substituents include:

  • Position 1: 4-methylphenyl group, contributing steric bulk and lipophilicity.
  • Position 5: 3-butoxyphenyl group, enhancing hydrophobicity and influencing spatial orientation.
  • Position 3: Hydroxyl group, enabling hydrogen bonding and acidity (pKa ~8–10) .

Properties

Molecular Formula

C27H27NO5S

Molecular Weight

477.6 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-(3-butoxyphenyl)-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H27NO5S/c1-3-4-17-33-22-10-8-9-20(18-22)24-26(34(31,32)23-11-6-5-7-12-23)25(29)27(30)28(24)21-15-13-19(2)14-16-21/h5-16,18,24,29H,3-4,17H2,1-2H3

InChI Key

VKBBGJMHCVSPOI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C)O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Table 1. Comparison of Solvent Systems for Step 1

SolventYield (%)Purity (HPLC)Reaction Time (h)
Toluene789212
DMF818810
Ethanol659515

Toluene remains optimal due to its balance of yield and purity. For Step 2, substituting ClSO₃H with sulfur trioxide–dioxane complex increases yields to 74% while reducing corrosive byproducts.

Spectroscopic Characterization

The final product exhibits distinct spectroscopic features:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.44 (d, J = 9 Hz, 2H, Ar-H), 7.31–7.32 (m, 4H, Ar-H), 6.20 (d, J = 3 Hz, 1H, H-5), 5.82 (s, 1H, OH).

  • ¹³C NMR : δ 178.9 (C=O), 142.7 (C-SO₂), 134.2–114.8 (aryl carbons).

  • IR : 3371 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1157 cm⁻¹ (S=O).

Challenges and Alternative Routes

Despite the efficacy of the above method, two key challenges persist:

  • Regioselectivity in sulfonation : Competing sulfonation at the 4-methylphenyl group occurs in 12–15% of cases, necessitating column chromatography for purification.

  • Hydroxylation side reactions : Over-oxidation generates a 3-keto byproduct (8–11%), mitigated by strict temperature control.

An alternative pathway involving Ugi four-component reaction has shown promise in preliminary trials, reducing step count from four to two. This method couples:

  • 4-Methylbenzaldehyde,

  • 3-Butoxyphenylacetic acid,

  • Benzenesulfonamide, and

  • tert-Butyl isocyanide

in methanol at 50°C (24 h), though yields remain suboptimal (47%).

Industrial Production Considerations

Scale-up requires addressing:

  • Solvent recovery : Toluene is recycled via fractional distillation (≥98% purity).

  • Waste management : Sulfonation byproducts (HCl gas) are neutralized in scrubbers containing NaOH solution.

  • Process analytical technology : In-line FTIR monitors reaction progress, reducing batch failures by 23% .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the pyrrol-2-one core can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Overview

4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by a pyrrol-2-one core structure. Its unique arrangement of functional groups, including a benzenesulfonyl group, hydroxyl group, and multiple aromatic rings, enhances its reactivity and solubility, making it a subject of interest in various scientific fields.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its versatile functional groups. It can undergo various chemical reactions, allowing for the creation of more complex molecules. Its ability to participate in functionalization reactions makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Research indicates that 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one may exhibit significant biological activity. The structural features suggest potential interactions with various biological targets, such as enzymes or receptors. This opens avenues for exploration in drug discovery and development, particularly for diseases linked to enzyme dysfunctions.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound could be synthesized and evaluated for their pharmacological properties. The presence of multiple functional groups allows for the design of analogs with improved efficacy and reduced side effects. Investigating these derivatives could lead to the development of new therapeutic agents.

Material Science

The compound's unique chemical properties make it suitable for applications in material science. It could be utilized in the development of novel materials such as polymers or coatings with specific properties. Its reactivity allows it to be incorporated into materials that require enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl and hydroxyl groups may play a crucial role in binding to the active sites of proteins, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Substituent Analysis

The table below compares substituents and molecular properties of the target compound with analogs from the evidence:

Property Target Compound Compound Compound Compound
Position 1 4-Methylphenyl Pyridin-3-ylmethyl 3-Morpholinopropyl Furan-2-ylmethyl
Position 4 Benzenesulfonyl 4-Butoxy-3-methylbenzoyl 4-Butoxy-3-methylbenzoyl 3-Fluoro-4-methylbenzoyl
Position 5 3-Butoxyphenyl 4-Ethylphenyl 3-Ethoxy-4-hydroxyphenyl 4-Ethylphenyl
Position 3 Hydroxy Hydroxy Hydroxy Hydroxy
Molecular Formula C₂₇H₂₅NO₅S C₂₉H₃₀N₂O₄ C₂₈H₃₄N₂O₇ C₂₅H₂₂FNO₄
Molecular Weight 487.56 g/mol 494.56 g/mol 522.58 g/mol 419.45 g/mol
Key Features High lipophilicity (logP ~5.2) Polar pyridine group (logP ~4.8) Morpholine enhances solubility (logP ~3.9) Fluorine improves metabolic stability

Functional Group Impact

  • Benzenesulfonyl (Target) vs.
  • Butoxyphenyl (Target) vs. Ethylphenyl () :
    The 3-butoxy group in the target introduces greater steric hindrance and hydrophobicity compared to smaller alkyl groups, possibly affecting membrane permeability .
  • Morpholinopropyl () vs. Pyridinylmethyl (): Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity, whereas pyridine may facilitate π-π stacking in receptor binding .

Computational and Structural Insights

  • Crystallography : Tools like SHELX and ORTEP are critical for resolving the stereochemistry of pyrrolone derivatives, particularly for analyzing dihedral angles and hydrogen-bonding networks.

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C22H25N1O4S1
  • Molecular Weight : 399.51 g/mol

The primary biological activities of this compound are linked to its ability to interact with various biological targets, including enzymes and receptors. It has been identified as a potential inhibitor of carbonic anhydrase (CA), which plays a crucial role in regulating pH and fluid balance in tissues. The inhibition of CA is significant in the treatment of conditions such as glaucoma, epilepsy, and certain types of cancer.

In Vitro Studies

Recent studies have demonstrated that the compound exhibits potent inhibitory activity against several isoforms of carbonic anhydrase:

  • hCA I : Ki=10.2nMK_i=10.2\,nM
  • hCA II : Ki=24.1nMK_i=24.1\,nM
  • hCA IX : Effective inhibition with Ki<50nMK_i<50\,nM

These findings indicate that the compound could be a valuable lead in developing new therapeutic agents targeting CA-related diseases .

Anticancer Activity

The compound has also shown promising results in various cancer cell lines. For instance:

  • Colorectal Cancer Cells : Significant reduction in cell viability was observed.
  • Triple-Negative Breast Cancer Cells : The compound effectively inhibited proliferation and induced apoptosis markers such as cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP) cleavage .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Inhibition of Carbonic Anhydrase

A study published in October 2023 evaluated several pyrrole derivatives for their CA inhibitory activity. The specific compound mentioned exhibited a strong inhibition profile comparable to established CA inhibitors, highlighting its potential utility in clinical settings .

Case Study 2: Antitumor Efficacy

In another study focusing on the evaluation of new CA inhibitors, this compound was tested against multiple cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis, supporting further investigation into its use as an anticancer agent .

Q & A

Q. What are the typical synthetic routes for synthesizing 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one?

Methodological Answer: The synthesis involves multi-step organic reactions, often starting with condensation of substituted benzaldehydes with pyrrolone precursors. Key steps include:

  • Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen .
  • Butoxyphenyl incorporation : Alkylation of phenolic intermediates with 1-bromobutane in the presence of potassium carbonate and DMF at 80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the final product . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like desulfonylated derivatives .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Comprehensive characterization involves:

  • Spectroscopic analysis :
  • 1H/13C NMR : To confirm substituent positions (e.g., benzenesulfonyl at C4, butoxyphenyl at C5) and hydrogen bonding via hydroxyl proton shifts (~δ 12 ppm) .
  • FTIR : O-H stretching (~3400 cm⁻¹), sulfonyl S=O (~1350 cm⁻¹), and carbonyl C=O (~1700 cm⁻¹) .
    • Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
    • X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration and hydrogen-bonding networks .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer: Initial screens focus on:

  • Enzyme inhibition : Dose-response assays (e.g., IC50 determination) against kinases or proteases, using fluorescence-based substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations .
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s structure-activity relationship (SAR)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., COX-2, PARP1) based on sulfonyl and butoxyphenyl interactions .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds and hydrophobic contacts .
  • QSAR models : Train regression models (e.g., PLS, Random Forest) on analogs’ logP, polar surface area, and IC50 data to prioritize structural modifications .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotamerism of the benzenesulfonyl group) by acquiring spectra at 25°C and 60°C .
  • COSY/NOESY : Identify through-space correlations to confirm substituent proximity (e.g., butoxyphenyl and methylphenyl groups) .
  • Crystallographic validation : Compare experimental X-ray data (ORTEP ) with DFT-optimized geometries to rule out tautomeric or conformational artifacts .

Q. How can metabolic stability and pharmacokinetic (PK) properties be systematically evaluated?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life (t1/2) .
  • Caco-2 permeability : Assess intestinal absorption using monolayers; Papp values >1×10⁻⁶ cm/s suggest favorable bioavailability .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction (% unbound) .

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